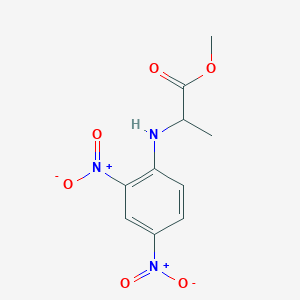

N-(2,4-Dinitrophenyl)-L-alanine methyl ester

Vue d'ensemble

Description

N-(2,4-Dinitrophenyl)-L-alanine methyl ester: is an organic compound that belongs to the class of dinitrophenyl derivatives It is a derivative of L-alanine, an amino acid, and is characterized by the presence of a dinitrophenyl group attached to the nitrogen atom of the alanine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dinitrophenyl)-L-alanine methyl ester typically involves the following steps:

Protection of the Amino Group: The amino group of L-alanine is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

Nitration: The protected L-alanine is then subjected to nitration using a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro groups at the 2 and 4 positions of the phenyl ring.

Esterification: The carboxyl group of the nitrated compound is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.

Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance yield and purity. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to obtain the desired product.

Analyse Des Réactions Chimiques

Oxidation Reactions

DNP-L-AME undergoes oxidation primarily at the nitro and methyl ester groups:

-

Nitro Group Oxidation : Under strong oxidizing conditions (e.g., potassium permanganate in acidic media), nitro groups may form nitroso or hydroxylamine derivatives.

-

Ester Group Oxidation : The methyl ester can be oxidized to carboxylic acid derivatives using reagents like chromium trioxide.

Key Conditions :

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄ (H₂SO₄) | Nitroso derivatives | ~60 | |

| CrO₃ | Carboxylic acid analog | ~75 |

Reduction Reactions

Selective reduction of nitro groups is achievable:

-

Catalytic Hydrogenation : Hydrogen gas with palladium/carbon reduces nitro groups to amines, yielding N-(2,4-diaminophenyl)-L-alanine methyl ester.

-

Chemical Reduction : Sodium borohydride selectively reduces the ester group to alcohol under controlled pH.

Mechanistic Insight :

The dinitrophenyl group’s electron-withdrawing nature directs reduction to specific positions, avoiding over-reduction of the amino acid backbone .

Nucleophilic Substitution

The dinitrophenyl group participates in aromatic substitution:

-

Amination : Reacts with amines (e.g., ethylamine) in basic conditions to form substituted phenylalanine derivatives .

-

Thiol Substitution : Thiols replace nitro groups under acidic catalysis, producing sulfhydryl-containing analogs.

Example :

Hydrolysis

Ester Hydrolysis :

-

Acidic Hydrolysis : Concentrated HCl hydrolyzes the ester to N-(2,4-dinitrophenyl)-L-alanine.

-

Basic Hydrolysis : NaOH in aqueous dioxane cleaves the ester bond, yielding the carboxylic acid .

Kinetics : Hydrolysis follows pseudo-first-order kinetics with a half-life of ~2 hours at pH 12.

Cyclization and Fragmentation

Under deprotonation (e.g., NaOH in dioxane/water), DNP-L-AME undergoes gas-phase cyclization, forming benzimidazole-N-oxides via intramolecular nucleophilic attack . Key fragmentation pathways include:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss |

|---|---|---|

| 254 ([M-H]⁻) | 192 | CO₂ + H₂O |

| 254 ([M-H]⁻) | 210 | CO₂ |

| 210 | 192 | H₂O |

This cyclization mirrors solution-phase behavior, confirming its utility in studying reaction mechanisms .

Stability and Degradation

DNP-L-AME degrades under UV light via radical pathways, forming nitroso intermediates and alanine derivatives. Stability studies recommend storage at –20°C in amber vials.

Applications De Recherche Scientifique

Biochemical Research Applications

N-(2,4-Dinitrophenyl)-L-alanine methyl ester is primarily utilized in immunological studies due to its strong immunogenic properties. The dinitrophenyl (DNP) group is known to elicit robust immune responses, making this compound valuable for various applications:

- Hapten Studies : Dnp-Ala-OMe serves as a hapten in studies investigating antibody production and immune response mechanisms. Its ability to bind to proteins allows researchers to study the specificity and affinity of antibodies towards haptens .

- Protein Interaction Studies : The compound is extensively used in studies focusing on protein interactions, where it helps elucidate binding affinities between antibodies and antigens. This is crucial for understanding biochemical pathways and developing diagnostic tools.

- Vaccine Development : Due to its immunogenicity, Dnp-Ala-OMe can be utilized in vaccine formulations where it acts as an adjuvant or a model antigen to enhance immune responses against specific pathogens .

Organic Synthesis Applications

Dnp-Ala-OMe is also significant in organic synthesis:

- Synthesis of Amino Acid Derivatives : It serves as a precursor for synthesizing various amino acid derivatives. The presence of the DNP group facilitates further chemical modifications, allowing for the development of novel compounds with potential therapeutic applications .

- Nonlinear Optical Materials : The compound has been explored for its potential use in materials science, particularly in the development of nonlinear optical (NLO) materials. These materials have applications in photonics and optical devices due to their unique light-manipulating properties .

Case Studies

- Immunological Studies : A study examined the use of Dnp-Ala-OMe in the development of monoclonal antibodies against specific haptens. Results indicated that antibodies generated against this compound exhibited high specificity and affinity, demonstrating its utility in immunological research .

- Synthesis Pathways : Research has detailed various synthetic pathways for producing Dnp-Ala-OMe from simpler precursors, highlighting its role in creating complex amino acid derivatives that are useful in drug design and development .

Mécanisme D'action

The mechanism of action of N-(2,4-Dinitrophenyl)-L-alanine methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The dinitrophenyl group can act as a recognition element, allowing the compound to bind to target molecules and modulate their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein conformation, or disruption of cellular processes.

Comparaison Avec Des Composés Similaires

N-(2,4-Dinitrophenyl)-L-alanine methyl ester can be compared with other similar compounds, such as:

N-(2,4-Dinitrophenyl)-L-alanine: Lacks the methyl ester group, which may affect its solubility and reactivity.

N-(2,4-Dinitrophenyl)-L-valine methyl ester: Contains a different amino acid moiety, which may influence its biological activity and interactions.

N-(2,4-Dinitrophenyl)-L-phenylalanine methyl ester: Has a phenylalanine moiety, which may alter its chemical properties and applications.

The uniqueness of this compound lies in its specific structure, which combines the properties of the dinitrophenyl group and the L-alanine methyl ester, making it a versatile compound for various applications.

Activité Biologique

N-(2,4-Dinitrophenyl)-L-alanine methyl ester (Dnp-Ala-OMe) is a synthetic compound widely recognized for its significant biological activity, particularly in proteomics and immunological studies. This compound is an amino acid derivative characterized by the presence of a dinitrophenyl group attached to the nitrogen atom of L-alanine. Its chemical formula is with a molecular weight of 269.21 g/mol.

Physical Properties

- Appearance : Light yellow to orange crystalline powder

- Melting Point : 81.0 to 84.0 °C

- Solubility : Soluble in organic solvents

- Purity : Typically >98% (HPLC)

Biological Activity

Dnp-Ala-OMe exhibits diverse biological activities, primarily due to its reactivity and ability to form stable complexes with amines. The following sections detail its applications and mechanisms of action.

1. Proteomics

Dnp-Ala-OMe plays a crucial role in the Sanger method of protein sequencing, where it is used to label the N-terminal amino group of proteins. This labeling allows for the identification of amino acid sequences by forming stable derivatives that can be analyzed via chromatography.

2. Enzyme Inhibition Studies

Research has indicated that Dnp-Ala-OMe can act as an inhibitor in various enzymatic reactions, particularly those involved in amino acid metabolism. The dinitrophenyl group enhances its reactivity with nucleophiles, making it valuable for studying enzyme kinetics and mechanisms.

3. Immunological Studies

As a hapten, Dnp-Ala-OMe elicits strong immune responses, making it useful in immunological research. It has been employed to study antibody interactions and the mechanisms underlying immune responses .

Dnp-Ala-OMe interacts with biological macromolecules through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions are significant for understanding how this compound influences metabolic pathways and enzyme functions .

Table 1: Comparison of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| Proteomics | Used in protein sequencing via Sanger method | Facilitates identification of amino acid sequences |

| Enzyme Inhibition | Acts as an inhibitor in amino acid metabolism | Influences enzyme kinetics and metabolic pathways |

| Immunological Role | Functions as a hapten to elicit immune responses | Valuable for studying antibody interactions |

Case Studies and Research Findings

Several studies have highlighted the biological significance of Dnp-Ala-OMe:

- Protein Sequencing : A detailed study demonstrated that using Dnp-Ala-OMe in the Sanger method significantly improved the accuracy of protein sequencing by providing clear identification markers for amino acids.

- Enzyme Interaction Studies : Research published in biochemical journals has shown that Dnp-Ala-OMe inhibits specific enzymes involved in amino acid metabolism, providing insights into metabolic regulation mechanisms .

- Immunological Applications : A study on the immunogenic properties of Dnp-Ala-OMe revealed its effectiveness in generating robust immune responses, contributing to advancements in vaccine development and therapeutic applications .

Propriétés

IUPAC Name |

methyl 2-(2,4-dinitroanilino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O6/c1-6(10(14)19-2)11-8-4-3-7(12(15)16)5-9(8)13(17)18/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDDNUKGTCKLDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.